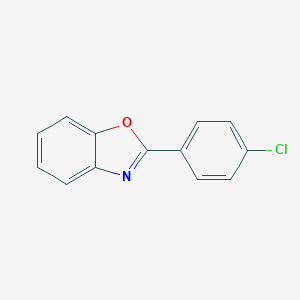

2-(4-Chlorophenyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMAGNRMERGORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150653 | |

| Record name | Benzoxazole, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-35-1 | |

| Record name | 2-(4-Chlorophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)BENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWX8HK6VVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1,3-benzoxazole (CAS Number: 1141-35-1), a heterocyclic compound of significant interest to the scientific community. Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document delves into the compound's fundamental physicochemical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, outlines methods for its analytical characterization, discusses its applications in drug discovery, and establishes clear guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this versatile molecule.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring fused to an oxazole ring, with a 4-chlorophenyl substituent at the 2-position.[1][2] This structure imparts a unique combination of stability, lipophilicity, and potential for intermolecular interactions, making it a valuable building block in synthetic chemistry.[1] The compound typically appears as a white to off-white crystalline solid or powder and is stable under standard laboratory conditions.[1]

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1141-35-1 | [2] |

| Molecular Formula | C₁₃H₈ClNO | [2][3] |

| Molecular Weight | 229.66 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | ~270 °C | [3] |

| Density (calculated) | ~1.299 g/cm³ | [1] |

| XLogP3-AA (Lipophilicity) | 4.1 | [2] |

| Solubility | Generally soluble in organic solvents; solubility is influenced by solvent polarity and temperature.[1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles is a cornerstone reaction in heterocyclic chemistry. A common and efficient approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[3] The protocol detailed below is a robust, high-yield "green synthesis" approach that utilizes readily available starting materials and a non-toxic catalyst.[3]

Experimental Protocol: Synthesis of this compound

This procedure outlines the direct condensation of 2-aminophenol and p-chlorobenzoic acid.

Materials:

-

2-Aminophenol (1.09 g, 10 mmol)

-

p-Chlorobenzoic acid (1.56 g, 10 mmol)

-

Ammonium chloride (NH₄Cl) (0.5 g, ~9.3 mmol) - Catalyst

-

Ethanol (5-10 mL) - Solvent

-

Deionized water (for workup)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

Combine 2-aminophenol, p-chlorobenzoic acid, and ammonium chloride in the round-bottom flask.

-

Add ethanol as the solvent and place a magnetic stir bar in the flask.

-

Heat the mixture to 80 °C with continuous stirring under reflux for 6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the resulting brownish solid via vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from hot ethanol to yield pure this compound as a solid. The expected yield is approximately 88%.[3]

Causality and Experimental Choice:

-

Catalyst: Ammonium chloride is a mild, inexpensive, and environmentally benign Lewis acid catalyst that facilitates the condensation and subsequent cyclization steps.

-

Solvent: Ethanol is an effective "green" solvent for the reactants and can be easily removed.

-

Temperature: Heating to 80 °C provides the necessary activation energy for the dehydration and ring-closure steps without causing degradation of the reactants or product.[3]

-

Workup: Precipitation in ice water is a classic and effective method for isolating water-insoluble organic products from a reaction mixture. Recrystallization is a standard purification technique to remove any unreacted starting materials or side products.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Validation of the synthesized product's identity and purity is critical. The following data represents typical characterization results for this compound.[3]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 229, corresponding to the molecular weight of the compound (C₁₃H₈ClNO).[3] The characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio) should also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks (in KBr) include:

-

~1515 cm⁻¹: C=N stretching of the oxazole ring.

-

~1587 cm⁻¹: C=C stretching from the aromatic rings.

-

~1276 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ether linkage.

-

~807 cm⁻¹: C-H out-of-plane bending, indicative of a 1,4-disubstituted (para) aromatic ring.

-

~743 cm⁻¹: C-H out-of-plane bending, indicative of a 1,2-disubstituted aromatic ring.[3]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in CDCl₃ will display signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The integrated signal intensity should correspond to the 8 aromatic protons of the molecule. The signals will appear as complex multiplets due to the coupling between protons on both the benzoxazole and chlorophenyl ring systems.[3]

Applications in Drug Discovery and Research

The benzoxazole nucleus is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets.[4][5] Its derivatives are known to possess a wide spectrum of pharmacological activities.[1][6]

-

Core Scaffold: this compound serves as a key intermediate or scaffold for the development of more complex molecules with tailored biological activities.[1]

-

Anti-inflammatory Potential: Many benzoxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]

-

Antimicrobial and Antifungal Activity: The benzoxazole structure is present in compounds that exhibit potent activity against various bacterial and fungal strains.[1][6]

-

Anticancer Research: Certain derivatives have been investigated as potential anticancer agents, highlighting the scaffold's versatility in targeting cell proliferation pathways.[3][6]

-

Material Science: The planar, electron-rich system of benzoxazoles makes them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[3][10]

Pharmacological Potential of the Benzoxazole Scaffold

Caption: The diverse pharmacological activities associated with the core benzoxazole chemical scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

If Swallowed: Rinse mouth and seek medical attention.[14]

-

References

-

Solubility of Things. This compound. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14355, 2-(4-Chlorophenyl)benzoxazole. Available at: [Link]

-

JETIR. GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Available at: [Link]

-

Siddiqui, A. A., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20390941, this compound-5-carboxylic acid. Available at: [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole. Available at: [Link]

-

Cashin, C. H., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 401566, 2-[(4-Chlorophenyl)methyl]-1,3-benzoxazole. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available at: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 759417, 2-(4-Chlorophenyl)benzimidazole. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3014177, 2-(2-Chlorophenyl)benzoxazole. Available at: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

-

American Journal of Organic Chemistry. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Available at: [Link]

-

Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104451, 2-((4-Chlorophenyl)acetyl)benzoic acid. Available at: [Link]

-

ChemSynthesis. 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. Available at: [Link]

-

Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

-

ResearchGate. Market-available drugs with a benzoxazole moiety. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. This compound-5-carboxylic acid (1018254-92-6) for sale [vulcanchem.com]

- 11. aksci.com [aksci.com]

- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1,3-benzoxazole: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structural features, validated synthetic methodologies, and the mechanistic basis for its therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and rigid, planar geometry allow it to interact with a wide array of biological targets, making its derivatives potent agents with diverse pharmacological activities.[2][3] These activities span anti-inflammatory, antimicrobial, antiviral, and anticancer applications.[4][5]

Within this important class of compounds lies this compound. This specific derivative is distinguished by the presence of a chlorophenyl group at the 2-position, a substitution that significantly modulates its physicochemical and biological properties. This document serves to elucidate the structural, synthetic, and functional characteristics of this molecule.

Molecular Architecture and Physicochemical Profile

The structure of this compound, with the IUPAC name this compound, is defined by a bicyclic benzoxazole core linked to a para-substituted chlorophenyl ring.[6] This arrangement results in a relatively planar molecule, a feature that facilitates intermolecular interactions such as π-π stacking in biological systems.[7]

Key Structural Features:

-

Benzoxazole Core: This heterocyclic system provides a rigid backbone and contains both hydrogen bond acceptors (nitrogen and oxygen atoms), contributing to its binding capabilities with biological macromolecules.[7]

-

4-Chlorophenyl Substituent: The chlorine atom at the para-position of the phenyl ring is a critical feature. As an electron-withdrawing group, it influences the electronic distribution of the entire molecule.[7] It also increases the lipophilicity, which can enhance membrane permeability.[6]

A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO | PubChem[6] |

| Molecular Weight | 229.66 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 1141-35-1 | PubChem[6] |

| XLogP3-AA (Lipophilicity) | 4.1 | PubChem[6] |

| Hydrogen Bond Donors | 0 | PubChem[6] |

| Hydrogen Bond Acceptors | 2 | PubChem[6] |

| Physical State | Solid, white to off-white crystals or powder | Solubility of Things[8] |

Synthesis and Structural Verification

The synthesis of this compound is most commonly achieved through the condensation of 2-aminophenol with 4-chlorobenzoic acid. This reaction represents a versatile and efficient method for forming the benzoxazole ring system.[9][10]

Experimental Protocol: Green Synthesis Approach

This protocol describes an environmentally conscious "green" synthesis using a catalyst under mild conditions, which provides a high yield and simplifies purification.[9]

Materials:

-

2-Aminophenol (1.09 g, 0.01 mol)

-

p-Chlorobenzoic acid (1.56 g, 0.01 mol)

-

Ammonium chloride (NH₄Cl) (0.5 g, catalyst)

-

Ethanol (5 mL)

-

Ice-cold water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-aminophenol, p-chlorobenzoic acid, and ammonium chloride in ethanol.

-

Reaction Execution: Stir the resulting mixture vigorously at 80°C for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) on silica gel-G plates.

-

Product Precipitation: Upon completion, pour the reaction mixture into a beaker of ice-cold water. The product will precipitate out as a brownish solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration.

-

Recrystallization: Crystallize the solid from ethanol to yield pure this compound. The reported yield is approximately 88%, with a melting point of 270°C.[9]

Causality Behind Experimental Choices:

-

Ammonium Chloride as Catalyst: NH₄Cl acts as a mild Lewis acid, activating the carboxylic acid group of p-chlorobenzoic acid, thereby facilitating the nucleophilic attack by the amino group of 2-aminophenol, which is the rate-determining step for the initial amide formation.

-

Ethanol as Solvent: Ethanol is an effective and relatively green solvent for the reactants and facilitates the reaction at a moderate temperature.

-

Precipitation in Water: The product is significantly less soluble in water than the reactants or the ethanol solvent, allowing for easy separation and initial purification by precipitation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The data below is consistent with the successful synthesis of the target molecule.[9]

| Technique | Key Data and Interpretation |

| IR (KBr, cm⁻¹) | 1515 (C=N stretch), 1587 (C=C aromatic stretch), 1276 (C-O stretch), 807 (1,4-disubstituted aromatic ring), 743 (1,2-disubstituted aromatic ring). These peaks confirm the presence of the key functional groups and substitution patterns. |

| ¹H NMR (CDCl₃, δ ppm) | 7.9 (2H, m, Ar-H), 7.6 (2H, m, Ar-H), 6.6 (2H, m, Ar-H), 6.4 (2H, m, Ar-H). The signals in the aromatic region correspond to the protons on the benzoxazole and chlorophenyl rings. |

| Mass Spec. (m/z) | 229 (M+). This corresponds to the molecular ion of C₁₃H₈ClNO, confirming the molecular weight of the synthesized compound. |

Biological Activity and Therapeutic Relevance

Benzoxazole derivatives are well-established as biologically active agents.[2] The core scaffold is an isostere of natural nucleic bases, allowing it to interact with biopolymers, leading to a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities.[5]

Derivatives of 2-(4-chlorophenyl)benzoxazole have been specifically investigated for their anti-inflammatory properties.[11] Molecular modeling studies suggest that these compounds can effectively interact with the cyclooxygenase-2 (COX-2) enzyme.[11]

Mechanism of Action: COX-2 Inhibition

Inflammation is a biological response mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. The COX-2 isoform is primarily induced at sites of inflammation. Inhibition of COX-2 is a key therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11] Benzoxazole derivatives have shown promise as selective COX-2 inhibitors.[5]

The diagram below illustrates the role of COX-2 in the inflammatory pathway and the point of intervention for inhibitors like the this compound scaffold.

Caption: Inhibition of the COX-2 pathway by benzoxazole scaffolds.

Conclusion and Future Outlook

This compound is a molecule with a well-defined structure, accessible synthetic routes, and significant therapeutic potential rooted in the proven biological activity of the benzoxazole scaffold. Its structural rigidity, lipophilic character, and capacity for specific molecular interactions make it an excellent candidate for further investigation and derivatization in drug development programs. Future research should focus on elucidating its precise interactions with biological targets, optimizing its activity through structural modifications, and conducting comprehensive preclinical evaluations to validate its therapeutic efficacy and safety profile.

References

-

"GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION" . International Journal of Engineering Technologies and Management Research. Available at: [Link]

-

2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents . National Institutes of Health. Available at: [Link]

-

This compound | Solubility of Things . Solubility of Things. Available at: [Link]

-

This compound-5-carboxylic acid | C14H8ClNO3 | CID 20390941 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

2-[(4-Chlorophenyl)methyl]-1,3-benzoxazole - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole - SpectraBase . Wiley-VCH. Available at: [Link]

-

Biological activities of benzoxazole and its derivatives - ResearchGate . ResearchGate. Available at: [Link]

-

The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed . National Institutes of Health. Available at: [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia . Biosciences Biotechnology Research Asia. Available at: [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica . Der Pharma Chemica. Available at: [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH . National Institutes of Health. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen - AVESİS . AVESİS. Available at: [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives . American Journal of Organic Chemistry. Available at: [Link]

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments . ResearchGate. Available at: [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments . Journal of Drug Delivery and Therapeutics. Available at: [Link]info/index.php/jddt/article/view/4949)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-5-carboxylic acid (1018254-92-6) for sale [vulcanchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. jetir.org [jetir.org]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)-1,3-benzoxazole molecular weight

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-benzoxazole

Executive Summary

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community. As a member of the benzoxazole class, it serves as a crucial structural motif, or "scaffold," in the field of medicinal chemistry and materials science.[1] Benzoxazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, methods for analytical characterization, potential applications in drug development, and essential safety protocols. The information is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing experiments and predicting its potential applications.

Core Chemical Identity

A consistent and unambiguous identification is crucial for scientific communication and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1141-35-1 | [4][5] |

| Molecular Formula | C₁₃H₈ClNO | [1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl | [4] |

| InChI Key | NTMAGNRMERGORC-UHFFFAOYSA-N | [4][5] |

Quantitative Molecular Data

These quantitative descriptors are essential for computational modeling, analytical method development, and understanding the compound's pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 229.66 g/mol | [4][5] |

| Monoisotopic Mass | 229.0294416 Da | [4] |

| XLogP3-AA (Lipophilicity) | 4.1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Topological Polar Surface Area | 26 Ų | [4] |

Physical Characteristics

The physical state and solubility directly influence handling, formulation, and biological availability.

-

Appearance : The compound is typically a solid, presenting as white to off-white crystals or a fine powder.[1]

-

Solubility : As an organic compound with significant lipophilicity (XLogP3-AA of 4.1), its solubility in aqueous solutions is limited.[1][4] Solubility is expected to be higher in organic solvents. Key factors influencing its solubility include the choice of solvent (polar vs. non-polar), temperature, and the pH of the medium.[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the condensation of 2-aminophenol with a substituted benzoic acid. This method is efficient and provides a direct route to the benzoxazole core.

Reaction Principle

The core reaction involves the formation of an amide bond between 2-aminophenol and 4-chlorobenzoic acid, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the stable oxazole ring. The use of a catalyst like ammonium chloride facilitates the reaction under milder conditions.[6]

Detailed Experimental Protocol

This protocol is adapted from established green synthesis methodologies.[6]

-

Reactant Preparation : In a round-bottom flask, combine 2-aminophenol (1.09 g) and 4-chlorobenzoic acid (1.56 g).

-

Solvent and Catalyst Addition : Add ethanol (4-5 mL) as a solvent and ammonium chloride (0.5 g) as a catalyst.

-

Reaction Execution : Stir the resulting mixture vigorously at 80°C for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation : Upon completion, pour the warm reaction mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution as a solid.[6]

-

Isolation : Collect the precipitated solid by vacuum filtration, washing it with cold water to remove any residual catalyst and water-soluble impurities.

-

Purification : Recrystallize the crude solid from ethanol to yield the purified this compound.[6] A typical yield for this method is high, around 88%.[6]

Synthesis and Purification Workflow

Caption: Conceptual model of a benzoxazole derivative inhibiting a kinase pathway.

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Identification

| Hazard Class | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

Recommended Handling and Personal Protection

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [7]* Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact. [9] * Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator. [9]* Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [8]

-

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible substances like strong oxidizing agents. [7][9]* Disposal : Dispose of the compound and its container in accordance with local, state, and federal regulations. This should be done via an approved waste disposal facility. [8]

Conclusion

This compound is a well-characterized compound with a straightforward synthesis and significant potential as a building block for drug discovery and materials science. Its defined physicochemical properties, coupled with the known biological activities of the benzoxazole class, make it a molecule of high interest for further research and development. Adherence to strict safety and handling protocols is essential when working with this compound.

References

-

This compound | Solubility of Things. Solubility of Things. [Link]

-

2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355. PubChem. [Link]

-

GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Jetir.Org. [Link]

-

This compound-5-carboxylic acid | C14H8ClNO3 | CID 20390941. PubChem. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health (NIH). [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

-

2-[(4-Chlorophenyl)methyl]-1,3-benzoxazole. PubChem. [Link]

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. [Link]

-

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole. SpectraBase. [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. jetir.org [jetir.org]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of 2-(4-Chlorophenyl)-1,3-benzoxazole

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1,3-benzoxazole: Physicochemical Properties, Synthesis, and Potential Applications

Foreword: A Molecule of Interest

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] The focus of this guide, this compound, marries this potent heterocyclic system with a 4-chlorophenyl substituent. This specific combination fine-tunes the molecule's electronic and lipophilic properties, making it a compelling subject for investigation in drug discovery and materials science. This document provides a comprehensive technical overview, grounded in established experimental data, to serve as a foundational resource for researchers in the field.

PART 1: Core Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its rational application in any experimental setting. These parameters govern solubility, membrane permeability, and intermolecular interactions, which are critical determinants of both chemical reactivity and biological efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₈ClNO | [3] |

| Molecular Weight | 229.66 g/mol | [3] |

| Appearance | White to off-white crystalline solid or powder. | [4] |

| Melting Point | ~270 °C | [1] |

| Boiling Point | 365.4 °C (Predicted) | [4] |

| Water Solubility | Low; generally insoluble in water. | [4] |

| Organic Solvent Solubility | Soluble in solvents like ethanol and chloroform. | [1][4] |

| XLogP3-AA (Lipophilicity) | 4.1 |[3] |

Causality Insight: The high melting point is indicative of a stable crystalline lattice structure, likely facilitated by π-π stacking of the planar aromatic rings. The high XLogP3-AA value (a measure of lipophilicity) is a direct consequence of the aromatic rings and the chloro-substituent, suggesting good potential for crossing lipid cell membranes, a key attribute for drug candidates.

PART 2: Synthesis and Spectroscopic Elucidation

The construction of the this compound scaffold is most reliably achieved via a condensation and subsequent cyclization reaction. The choice of this synthetic strategy is predicated on the high yields and the ready availability of the starting materials.[1]

Synthesis Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), provide real-time feedback on reaction completion, while the purification and subsequent analytical characterization steps ensure the final product's identity and purity.

Figure 1: A validated workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Adapted from the green synthesis method reported by JETIR.[1]

-

Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminophenol (1.09 g, 0.01 mol), p-chlorobenzoic acid (1.56 g, 0.01 mol), and ammonium chloride (0.5 g) as a catalyst.

-

Solvent Addition: Add 5 mL of ethanol to the flask to serve as the reaction solvent.

-

Reaction: Stir the mixture vigorously and heat to 80 °C using a heating mantle. Maintain this temperature for 6-8 hours.

-

Expertise Note: The use of ammonium chloride as a catalyst in ethanol provides a milder, more environmentally friendly ("green") alternative to harsher dehydrating agents like polyphosphoric acid.[1]

-

-

Monitoring: Periodically check the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material spots have disappeared.

-

Product Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water. Purify the product by recrystallizing it from hot ethanol.

-

Drying and Yield: Dry the resulting brownish crystals in a vacuum oven. The expected yield is high, approximately 88%.[1]

Spectroscopic Signature

The identity of the synthesized compound must be unequivocally confirmed by spectroscopic analysis.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

Proton NMR (¹H NMR): In a solvent like CDCl₃, the spectrum reveals the arrangement of protons.

-

δ 7.9 - 6.4 ppm: A series of multiplets in this region corresponds to the 8 aromatic protons (Ar-H) on both the benzoxazole and chlorophenyl rings.[1]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight.

-

m/z 229 (M+): The molecular ion peak directly corresponds to the compound's molecular weight.[1] The presence of a smaller peak at m/z 231 (M+2) in an approximate 3:1 ratio is a definitive indicator of the single chlorine atom.

-

PART 3: Relevance in Drug Discovery & Development

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives showing a remarkable spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

Structure-Activity Relationship (SAR) Postulates

The biological potential of this compound can be logically dissected by considering the contributions of its constituent parts.

Figure 2: Postulated structure-activity relationships for this compound.

-

The Benzoxazole Core: This planar, rigid system is ideal for π-π stacking interactions with aromatic residues in enzyme active sites or for intercalation with DNA. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, further anchoring the molecule to its biological target.[8]

-

The 4-Chlorophenyl Group: The addition of this group at the 2-position significantly increases the molecule's lipophilicity (fat-solubility). This is a critical modification that can enhance its ability to cross cellular membranes and reach intracellular targets. The electron-withdrawing nature of the chlorine atom can also modulate the electronic properties of the entire benzoxazole system, potentially altering its binding affinity for specific enzymes or receptors.[8] Research on related compounds has shown that such modifications can lead to potent anti-psoriatic, anticancer, and anti-inflammatory agents.[9][10]

Conclusion

This compound is more than a simple chemical entity; it is a rationally designed molecule built upon a biologically validated scaffold. Its straightforward and high-yield synthesis makes it readily accessible for further investigation. The combination of the privileged benzoxazole core with the lipophilic, electron-withdrawing 4-chlorophenyl group creates a compound with significant potential for development as a therapeutic agent. This guide has outlined its fundamental properties and provided a robust, validated protocol for its synthesis, offering a solid starting point for researchers aiming to unlock its full potential in medicinal chemistry and beyond.

References

- Vulcanchem. (n.d.). This compound-5-carboxylic acid.

- Solubility of Things. (n.d.). This compound.

-

JETIR. (2018). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. JETIR, 5(8). Retrieved from [Link]

-

PubChem. (n.d.). This compound-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole. Retrieved from [Link]

-

National Institutes of Health. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

-

AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

-

American Journal of Organic Chemistry. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole, 2-phenyl-. NIST WebBook. Retrieved from [Link]

-

Medicinal Chemistry Research. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

-

Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-(4-chlorophenyl)-1,3-benzothiazole. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Benzoxazole (FDB004443). Retrieved from [Link]

-

National Institutes of Health. (2007). 2-(4-Aminophenyl)-1,3-benzoxazole. Retrieved from [Link]

-

MDPI. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)benzoxazole | C13H8ClNO | CID 14355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound-5-carboxylic acid (1018254-92-6) for sale [vulcanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2-(4-chlorophenyl)-1,3-benzoxazole derivatives.

An In-Depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)-1,3-Benzoxazole Derivatives

Executive Summary

The 1,3-benzoxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its prevalence in pharmacologically active compounds. When substituted at the 2-position with a 4-chlorophenyl group, this core gives rise to a class of derivatives with a remarkable spectrum of biological activities. The presence of the para-chloro substituent critically influences the molecule's electronic properties and lipophilicity, enhancing its interaction with various biological targets. This guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the molecular pathways they modulate, present detailed experimental protocols for their evaluation, and summarize key activity data to offer a definitive resource for researchers and drug development professionals.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core, an aromatic bicyclic system formed by the fusion of benzene and oxazole rings, is a versatile scaffold found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] The 2-position of this ring is a common and critical site for chemical modification. Introducing a phenyl group at this position often imparts significant biological activity, and the further addition of a chlorine atom at the para- (4-) position of this phenyl ring has proven to be a particularly effective strategy in drug design.

The 4-chlorophenyl moiety serves several key functions:

-

Electronic Effects : The chlorine atom is an electron-withdrawing group, which can influence the overall electron distribution of the molecule, potentially enhancing its binding affinity to target proteins.[3]

-

Lipophilicity : It increases the lipophilicity of the compound, which can improve its ability to cross cellular membranes and reach intracellular targets.[3]

-

Steric and Conformational Influence : The substitution pattern dictates the molecule's shape and ability to fit into the binding pockets of enzymes and receptors.

These structural features converge to create a class of compounds with potent and diverse biological activities, making them a subject of intense investigation in the quest for novel therapeutics.

General Synthesis Pathway

The most common and efficient method for synthesizing the this compound core involves the condensation reaction between a 2-aminophenol and 4-chlorobenzoic acid or its activated derivatives (like 4-chlorobenzoyl chloride).[3][4] This reaction is typically catalyzed by an acid and proceeds via cyclization to form the stable benzoxazole ring. Modern "green chemistry" approaches, such as using microwave irradiation or novel catalysts, have been developed to improve yields, shorten reaction times, and reduce environmental impact.[4][5]

Caption: General synthesis workflow for this compound.

Potent Anticancer Activity: A Multi-Mechanistic Approach

Derivatives of this compound have emerged as highly promising anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[5][6][7][8] Their efficacy stems from the ability to interfere with multiple, critical pathways essential for tumor growth and survival.

Mechanism I: Inhibition of VEGFR-2 and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the oxygen and nutrients necessary for their growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that governs this process.[7] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6][7][9]

By binding to the VEGFR-2 kinase domain, these compounds block its activation, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration. This anti-angiogenic effect effectively "starves" the tumor, leading to growth inhibition and apoptosis.[6][7]

Caption: Disruption of tubulin polymerization and mitotic arrest by benzoxazoles.

Mechanism III: Induction of Apoptosis via the Intrinsic Pathway

Ultimately, the anticancer efficacy of these compounds culminates in the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway. Studies have shown that treatment with this compound derivatives leads to:

-

Upregulation of Pro-apoptotic Proteins : An increase in the expression of proteins like Bax. [6]* Downregulation of Anti-apoptotic Proteins : A decrease in the levels of Bcl-2. [6][9]* Activation of Caspases : An increase in the activity of key executioner enzymes like caspase-3. [6][7] The altered Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and the activation of the caspase cascade, dismantling the cell from within. [6]

Summary of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against various human cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 12l | HepG2 (Liver) | 10.50 | [6] |

| Derivative 12l | MCF-7 (Breast) | 15.21 | [6] |

| Derivative 14a | HepG2 (Liver) | 3.95 | [7] |

| Derivative 14a | MCF-7 (Breast) | 4.05 | [7] |

| Compound 3c | MCF-7 (Breast) | 4 µg/mL | [5] |

| Compound 3e | HepG2 (Liver) | 17.9 µg/mL | [5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds (typically from 0.01 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [10]3. Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. [10]4. MTT Addition: After incubation, carefully remove the treatment medium and replace it with 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for an additional 4 hours. [10]5. Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution. [10]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [10]

Broad-Spectrum Antimicrobial Activity

The benzoxazole scaffold is also associated with significant antimicrobial properties, with derivatives showing activity against a range of pathogenic bacteria and fungi. [1][2]

-

Antibacterial Activity: Many derivatives demonstrate potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. [2][11][12]Activity against Gram-negative bacteria such as Escherichia coli is also observed, though often to a lesser extent. [1][11]One proposed mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. [10]* Antifungal Activity: These compounds have also been shown to inhibit the growth of pathogenic fungi, including Candida albicans and Aspergillus species. [1][2][13]

Summary of Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Result | Reference |

| Benzoxazole-isatin conjugates | Various Bacteria & Fungi | MIC | 10-100 µg/mL | [14] |

| 4-SO₂NH₂ derivative | S. aureus | MIC | 125 µg/mL | [13] |

| 4-SO₂NH₂ derivative | B. subtilis | MIC | 125 µg/mL | [13] |

| Benzoxazole derivatives | Gram-negative bacteria | MIC for 90% inhibition | >200 µg/mL | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add the standardized bacterial or fungal inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potent Anti-inflammatory Effects

The this compound scaffold is the basis for the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen, highlighting the class's therapeutic potential in inflammation. [2][15]While early research suggested a mechanism independent of prostaglandin synthesis inhibition, [15]recent studies have uncovered more specific molecular targets.

Mechanism: Inhibition of the MD2/TLR4 Inflammatory Pathway

A key mechanism for the anti-inflammatory activity of some benzoxazole derivatives is the inhibition of Myeloid Differentiation Protein 2 (MD2). MD2 is an essential co-receptor for Toll-like Receptor 4 (TLR4), which recognizes bacterial lipopolysaccharide (LPS). [16]The LPS-MD2-TLR4 complex triggers a signaling cascade that results in the production of pro-inflammatory cytokines like IL-6 and TNF-α.

By competitively binding to the MD2 protein, these compounds prevent its interaction with LPS, thereby blocking the activation of this critical inflammatory pathway. [16]This represents a targeted approach to controlling inflammation.

Caption: Inhibition of the LPS-induced inflammatory response via MD2 protein.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model used to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., diclofenac). [17]3. Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

The this compound framework is a highly versatile and pharmacologically potent scaffold. Derivatives have demonstrated compelling, multi-faceted activity against cancer through the inhibition of key targets like VEGFR-2 and tubulin, leading to robust induction of apoptosis. Furthermore, their broad-spectrum antimicrobial and targeted anti-inflammatory activities underscore their potential as lead structures for developing new therapies for a range of diseases.

Future research should focus on:

-

Lead Optimization: Synthesizing new analogues to improve potency, selectivity, and pharmacokinetic profiles (ADMET properties).

-

Mechanism of Action Studies: Further elucidating the specific molecular interactions with their biological targets to enable rational drug design.

-

In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to validate their therapeutic potential and assess their safety profiles.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial agents.

This class of compounds holds significant promise, and continued exploration will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

-

Al-Ostath, A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1903. Available from: [Link]

-

Cashin, C. H., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. Journal of Pharmacy and Pharmacology, 29(6), 330-336. Available from: [Link]

-

Abdel-Ghani, T. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. RSC Advances, 12(4), 2135-2150. Available from: [Link]

-

Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. ResearchGate. Available from: [Link]

-

Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. ResearchGate. Available from: [Link]

-

Nguyen, T. H. L., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3290-3297. Available from: [Link]

-

"GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". Jetir.Org. Available from: [Link]

-

Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]

-

Tubulin polymerization inhibition of the tested compounds. ResearchGate. Available from: [Link]

-

In vitro tubulin polymerization inhibition results. ResearchGate. Available from: [Link]

-

Sharma, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-18. Available from: [Link]

-

Dawson, W., et al. (1982). The Anti-Allergic Activity of Benoxaprofen [2-(4-Chlorophenyl)-α-Methyl-5-Benzoxazole Acetic Acid] – A Lipoxygenase Inhibitor. International Archives of Allergy and Applied Immunology, 67(4), 340-343. Available from: [Link]

-

Ghiulai, R. M., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 28(19), 6955. Available from: [Link]

-

Kumar, S., et al. (2018). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 23(11), 2971. Available from: [Link]

-

Basavarajappa, M., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(8), 1033-1044. Available from: [Link]

-

Tolba, M. F., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105191. Available from: [Link]

-

Nikolova-Mladenovska, B., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(16), 3737. Available from: [Link]

-

Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297. Available from: [Link]

-

Ghoshal, N., & Patel, H. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. Available from: [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Drug Delivery Technology. Available from: [Link]

-

Liu, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145. Available from: [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Scilit. Available from: [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[3][10]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. Available from: [Link]

-

Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 709-724. Available from: [Link]

-

Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Drug Delivery Technology. Available from: [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing. Available from: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Medicinal Chemistry. Available from: [Link]

-

Abu-Salah, K. M., & El-Zayat, M. B. (1987). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Journal of Clinical Microbiology, 25(4), 743-744. Available from: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available from: [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available from: [Link]

-

Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-5-carboxylic acid (1018254-92-6) for sale [vulcanchem.com]

- 4. jetir.org [jetir.org]

- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of Action of 2-(4-Chlorophenyl)-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 2-Arylbenzoxazole Scaffold in Medicinal Chemistry

The 2-(4-Chlorophenyl)-1,3-benzoxazole core structure represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] This heterocyclic entity, characterized by a benzene ring fused to an oxazole ring with a 4-chlorophenyl substituent at the 2-position, has demonstrated significant potential across multiple therapeutic areas. Its derivatives have been extensively investigated for their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The versatility of the benzoxazole ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.[3] This guide provides an in-depth exploration of the core mechanisms of action associated with this compound and its derivatives, offering valuable insights for researchers and drug development professionals.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

A primary mechanism underlying the antibacterial effects of this compound derivatives is the inhibition of bacterial DNA gyrase.[1] This enzyme, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, making it a well-validated target for antibacterial agents.[1]

The Role of DNA Gyrase in Bacterial Survival

DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription. It functions as a heterotetramer, composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA cleavage and re-ligation, while the GyrB subunits possess ATPase activity, providing the energy for the supercoiling reaction.

Inhibition of DNA Gyrase by this compound Derivatives

Molecular docking studies have elucidated the putative binding mode of this compound derivatives within the active site of DNA gyrase.[1] These compounds are hypothesized to interact with key amino acid residues in the ATP-binding pocket of the GyrB subunit, thereby preventing ATP hydrolysis. This allosteric inhibition disrupts the enzyme's catalytic cycle, leading to the accumulation of double-strand DNA breaks and ultimately bacterial cell death. The 4-chlorophenyl moiety often plays a crucial role in establishing hydrophobic and halogen-bonding interactions within the binding site, enhancing the inhibitory potency.

Caption: Inhibition of DNA Gyrase by a this compound derivative.

Anticancer Mechanisms of Action: A Multi-pronged Attack

The anticancer properties of this compound derivatives are attributed to their ability to modulate multiple signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Several 2-thioacetamide linked benzoxazole-benzamide conjugates have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5]

-

VEGFR-2 Signaling: In response to binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

-

Mechanism of Inhibition: The benzoxazole derivatives are thought to bind to the ATP-binding site of the VEGFR-2 kinase domain, acting as competitive inhibitors. This prevents the autophosphorylation of the receptor and blocks the downstream signaling events required for angiogenesis, thereby starving the tumor of its blood supply.

Caption: Inhibition of VEGFR-2 signaling by a this compound derivative.

Inhibition of DNA Topoisomerases

Benzoxazole derivatives have been identified as inhibitors of both DNA topoisomerase I and II, enzymes that resolve topological DNA problems during various cellular processes.[6][7]

-

Topoisomerase Function: These enzymes create transient single- or double-strand breaks in the DNA backbone, allowing the DNA to untangle before resealing the breaks.

-

Mechanism of Inhibition: The benzoxazole compounds are believed to stabilize the covalent complex formed between the topoisomerase and DNA.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and the induction of apoptosis.[6]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers. Certain 2-arylbenzoxazoles have been identified as potent and selective inhibitors of PI3Kα.[7]

-

PI3K/Akt Signaling Cascade: Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

-

Inhibition by Benzoxazole Derivatives: These compounds likely act as ATP-competitive inhibitors of the p110α catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.

Neuropharmacological Effects: Modulation of GABAergic and Other Neurotransmitter Systems

Certain derivatives of this compound have exhibited significant anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy.

Enhancement of GABAergic Neurotransmission